molecular formula C6H12Cl3N3 B11820801 benzene-1,2,4-triamine;trihydrochloride

benzene-1,2,4-triamine;trihydrochloride

Cat. No.: B11820801
M. Wt: 232.5 g/mol
InChI Key: NOZDKQWTDYQXDO-UHFFFAOYSA-N
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Description

Benzene-1,2,4-triamine;trihydrochloride, also known as 1,2,4-triaminobenzene trihydrochloride, is an organic compound with the molecular formula C6H12Cl3N3. It is a derivative of benzene, where three hydrogen atoms are replaced by amino groups (-NH2) at the 1, 2, and 4 positions, and it is further stabilized by three hydrochloride (HCl) molecules. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

The synthesis of benzene-1,2,4-triamine;trihydrochloride typically involves the catalytic hydrogenation of 2,4-dinitroaniline. This process is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under hydrogen gas (H2) atmosphere. The reaction is conducted in an aqueous medium containing a mono- or di-carboxylic acid to achieve high yield and purity . Industrial production methods may involve similar catalytic hydrogenation processes but on a larger scale, ensuring the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Benzene-1,2,4-triamine;trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: It can be reduced further to form more stable amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). .

Scientific Research Applications

Benzene-1,2,4-triamine;trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzene-1,2,4-triamine;trihydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes, contributing to the compound’s effects .

Comparison with Similar Compounds

Benzene-1,2,4-triamine;trihydrochloride can be compared with other similar compounds, such as benzene-1,3,5-triamine trihydrochloride and benzene-1,2,4,5-tetramine tetrahydrochloride. While all these compounds contain multiple amino groups attached to a benzene ring, their specific positions and the number of amino groups confer unique properties and reactivity. For instance, benzene-1,3,5-triamine trihydrochloride has amino groups at the 1, 3, and 5 positions, which can lead to different chemical behavior and applications compared to this compound .

Properties

Molecular Formula

C6H12Cl3N3

Molecular Weight

232.5 g/mol

IUPAC Name

benzene-1,2,4-triamine;trihydrochloride

InChI

InChI=1S/C6H9N3.3ClH/c7-4-1-2-5(8)6(9)3-4;;;/h1-3H,7-9H2;3*1H

InChI Key

NOZDKQWTDYQXDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)N)N.Cl.Cl.Cl

Origin of Product

United States

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